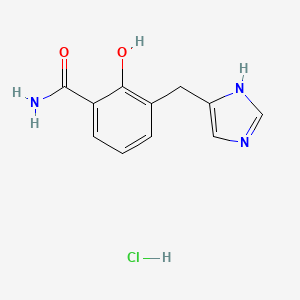![molecular formula C18H29Cl3O2Si B14287195 Trichloro[11-(4-methoxyphenoxy)undecyl]silane CAS No. 121269-08-7](/img/structure/B14287195.png)
Trichloro[11-(4-methoxyphenoxy)undecyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro[11-(4-methoxyphenoxy)undecyl]silane: is a silane compound with the molecular formula C18H29Cl3O2Si. It is characterized by the presence of a trichlorosilane group attached to an undecyl chain, which is further connected to a methoxyphenoxy group. This compound is used in various applications, particularly in the field of surface modification and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro[11-(4-methoxyphenoxy)undecyl]silane typically involves the reaction of 11-(4-methoxyphenoxy)undecanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. A common solvent used in this reaction is toluene, and the reaction is often catalyzed by a base such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Trichloro[11-(4-methoxyphenoxy)undecyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of self-assembled monolayers (SAMs).
Substitution: The trichlorosilane group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding silane derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles like alcohols, amines, and thiols under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane bonds forming SAMs.
Substitution: Various silane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Trichloro[11-(4-methoxyphenoxy)undecyl]silane is widely used in the formation of self-assembled monolayers (SAMs) on various substrates, including glass, silicon, and metals. These SAMs are utilized to modify surface properties such as hydrophobicity, adhesion, and chemical reactivity.
Biology: In biological research, this compound is used to create biofunctional surfaces for cell culture and biosensing applications. The modified surfaces can enhance cell adhesion, proliferation, and differentiation.
Medicine: this compound is explored for its potential in drug delivery systems. The modified surfaces can be used to control the release of therapeutic agents and improve their stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. The modified surfaces provide improved durability, resistance to environmental factors, and enhanced performance.
Mecanismo De Acción
The primary mechanism of action of Trichloro[11-(4-methoxyphenoxy)undecyl]silane involves the formation of covalent bonds with hydroxyl groups on the surface of substrates. This results in the formation of a stable siloxane network, which imparts desired surface properties. The methoxyphenoxy group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Comparación Con Compuestos Similares
Trichlorooctadecylsilane: Similar in structure but with an octadecyl chain instead of an undecyl chain.
Trichlorooctylsilane: Contains an octyl chain, making it shorter and less hydrophobic compared to Trichloro[11-(4-methoxyphenoxy)undecyl]silane.
Trichlorophenylsilane: Contains a phenyl group instead of a methoxyphenoxy group, leading to different chemical reactivity and surface properties.
Uniqueness: this compound is unique due to the presence of the methoxyphenoxy group, which provides additional functionality and versatility in surface modification applications. This compound offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of scientific and industrial applications.
Propiedades
Número CAS |
121269-08-7 |
|---|---|
Fórmula molecular |
C18H29Cl3O2Si |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
trichloro-[11-(4-methoxyphenoxy)undecyl]silane |
InChI |
InChI=1S/C18H29Cl3O2Si/c1-22-17-11-13-18(14-12-17)23-15-9-7-5-3-2-4-6-8-10-16-24(19,20)21/h11-14H,2-10,15-16H2,1H3 |
Clave InChI |
MHXWFHKAKMPKIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


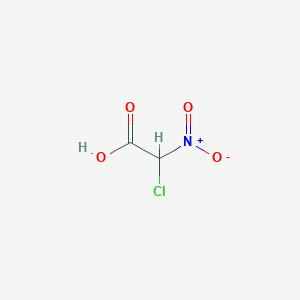
![2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14287113.png)

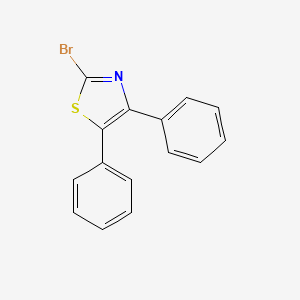
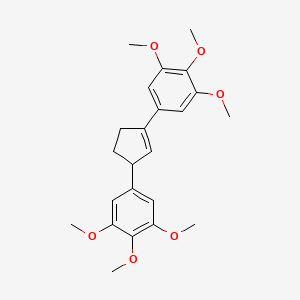
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
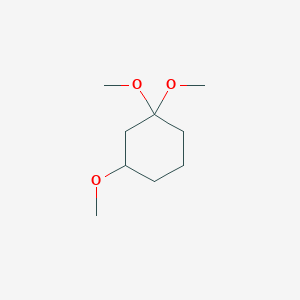
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
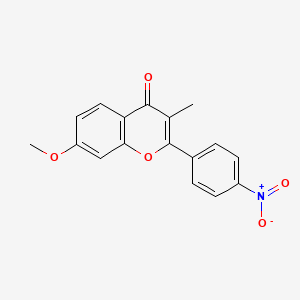

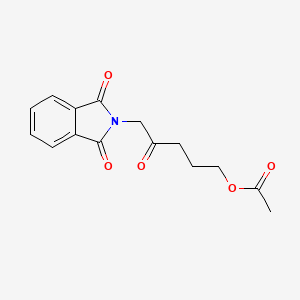
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)

